trans 4-(((1H-pyrazol-4-yl)oxy)methyl)cyclohexanamine hydrochloride
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Overview
Description
Trans 4-(((1H-pyrazol-4-yl)oxy)methyl)cyclohexanamine hydrochloride is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a cyclohexanamine core with a pyrazolyl group attached via an oxy-methyl linkage, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans 4-(((1H-pyrazol-4-yl)oxy)methyl)cyclohexanamine hydrochloride typically involves the following steps:
Formation of the pyrazolyl intermediate: This step involves the synthesis of the 1H-pyrazol-4-yl group, which can be achieved through various methods, including the reaction of hydrazine with 1,3-diketones.
Attachment to the cyclohexanamine core: The pyrazolyl intermediate is then reacted with cyclohexanamine under specific conditions to form the desired compound. This step often requires the use of a base and a suitable solvent to facilitate the reaction.
Hydrochloride formation: The final step involves the conversion of the free amine to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and stringent purification processes to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Trans 4-(((1H-pyrazol-4-yl)oxy)methyl)cyclohexanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Catalysts like palladium on carbon (Pd/C) and reagents such as alkyl halides are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce amines or other reduced forms.
Scientific Research Applications
Trans 4-(((1H-pyrazol-4-yl)oxy)methyl)cyclohexanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of trans 4-(((1H-pyrazol-4-yl)oxy)methyl)cyclohexanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-((1H-pyrazol-4-yl)oxy)pyrazin-2-amine: This compound shares the pyrazolyl group and has similar chemical properties.
2-(1-Methyl-1H-pyrazol-4-yl)morpholine: Another compound with a pyrazolyl group, used in various chemical and biological studies.
Uniqueness
Trans 4-(((1H-pyrazol-4-yl)oxy)methyl)cyclohexanamine hydrochloride is unique due to its specific structure, which combines a cyclohexanamine core with a pyrazolyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C10H18ClN3O |
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Molecular Weight |
231.72 g/mol |
IUPAC Name |
4-(1H-pyrazol-4-yloxymethyl)cyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H17N3O.ClH/c11-9-3-1-8(2-4-9)7-14-10-5-12-13-6-10;/h5-6,8-9H,1-4,7,11H2,(H,12,13);1H |
InChI Key |
SZEZBZMVVRNREJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1COC2=CNN=C2)N.Cl |
Origin of Product |
United States |
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